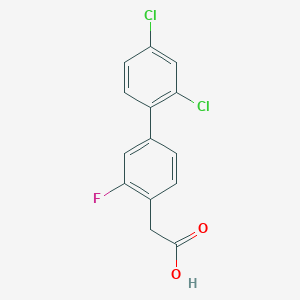

(2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid

CAS No.:

Cat. No.: VC16193266

Molecular Formula: C14H9Cl2FO2

Molecular Weight: 299.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2FO2 |

|---|---|

| Molecular Weight | 299.1 g/mol |

| IUPAC Name | 2-[4-(2,4-dichlorophenyl)-2-fluorophenyl]acetic acid |

| Standard InChI | InChI=1S/C14H9Cl2FO2/c15-10-3-4-11(12(16)7-10)8-1-2-9(6-14(18)19)13(17)5-8/h1-5,7H,6H2,(H,18,19) |

| Standard InChI Key | FMDYKRDABQKGBF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)F)CC(=O)O |

Introduction

Structural and Chemical Identification

Molecular Architecture

(2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid consists of a biphenyl scaffold with chlorine atoms at the 2' and 4' positions of one phenyl ring, a fluorine atom at the 3-position of the adjacent ring, and an acetic acid group (-CH2COOH) at the 4-position (Figure 1). The molecular formula is C14H9Cl2FO2, with a molecular weight of 299.1 g/mol . The IUPAC name is 2-[4-(2,4-dichlorophenyl)-3-fluorophenyl]acetic acid.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H9Cl2FO2 | |

| Molecular Weight | 299.1 g/mol | |

| Halogen Substitution | 2',4'-Dichloro; 3-Fluoro | |

| Functional Group | Acetic acid (-CH2COOH) |

The presence of halogens significantly impacts the molecule’s electronic structure, enhancing its polarity and reactivity. Chlorine atoms, being electron-withdrawing, increase the acidity of the acetic acid group, while fluorine’s electronegativity influences intermolecular interactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of halogenated biphenyl acetic acids typically involves multi-step halogenation and coupling reactions. For (2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid, a plausible route includes:

-

Biphenyl Formation: Suzuki-Miyaura coupling of halogenated aryl halides to construct the biphenyl backbone.

-

Halogenation: Sequential chlorination and fluorination using agents like Cl2 gas and Selectfluor® to introduce substituents at specific positions.

-

Acetylation: Introduction of the acetic acid group via Friedel-Crafts acylation or carboxylation.

Key Reagents and Conditions

-

Chlorinating Agents: Cl2, SOCl2, or PCl5 for aromatic chlorination.

-

Fluorinating Agents: Selectfluor® or F2 gas for directed fluorination.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres.

-

Catalysts: Palladium catalysts for coupling reactions.

Industrial Manufacturing

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize halogenation steps, ensuring precise control over reaction parameters (temperature, residence time) and minimizing byproducts. Post-synthesis purification involves recrystallization or column chromatography to achieve >95% purity.

Physicochemical Properties

Thermal Stability

While specific data for (2',4'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid are unavailable, analogous compounds exhibit melting points between 120–150°C and decompose above 250°C . The fluorine atom likely enhances thermal stability compared to non-fluorinated derivatives.

Solubility and Reactivity

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the acetic acid group. Low solubility in water (<1 mg/mL at 25°C).

-

Reactivity: The electron-deficient aromatic ring undergoes electrophilic substitution at meta and para positions. The acetic acid group participates in esterification and amidation reactions.

Table 2: Predicted Reactivity Profile

| Reaction Type | Reagents | Products |

|---|---|---|

| Esterification | Methanol/H+ | Methyl acetate derivative |

| Amidation | Thionyl chloride | Acid chloride intermediate |

| Electrophilic Aromatic Substitution | HNO3/H2SO4 | Nitro derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume